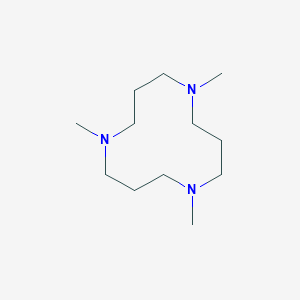

1,5,9-Trimethyl-1,5,9-triazacyclododecane

Description

Properties

IUPAC Name |

1,5,9-trimethyl-1,5,9-triazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPVVAOGGZFVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CCCN(CCC1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272631 | |

| Record name | 1,5,9-Trimethyl-1,5,9-triazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133256-59-4 | |

| Record name | 1,5,9-Trimethyl-1,5,9-triazacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133256-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,9-Trimethyl-1,5,9-triazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5,9-Trimethyl-1,5,9-triazacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

This guide provides a comprehensive, in-depth technical overview for the synthesis of 1,5,9-trimethyl-1,5,9-triazacyclododecane, a significant macrocyclic ligand in coordination chemistry and catalysis. The protocol herein is curated for researchers, scientists, and professionals in drug development, amalgamating established synthetic strategies with practical, field-proven insights.

Introduction

This compound, a derivative of the 12-membered macrocycle 1,5,9-triazacyclododecane, is a versatile ligand renowned for its ability to form stable complexes with a variety of metal ions.[] These complexes are instrumental in diverse applications, including catalysis in organic reactions and the development of novel materials with bespoke properties.[] The strategic placement of the three nitrogen atoms within the macrocyclic ring imparts a unique coordination geometry, which can be finely tuned by N-alkylation. The trimethylated derivative, in particular, offers distinct steric and electronic properties that influence the stability and reactivity of its metal complexes.

The synthesis of this macrocycle is a multi-step process that demands careful control of reaction conditions to achieve high yields and purity. This guide will detail a robust and reproducible synthetic route, beginning with the protection of a linear triamine, followed by a macrocyclization reaction, deprotection, and concluding with exhaustive N-methylation.

Synthetic Strategy Overview

The most prevalent and reliable method for the synthesis of polyazamacrocycles is the Richman-Atkins reaction.[2] This strategy will be employed for the construction of the 1,5,9-triazacyclododecane ring system. The overall synthetic pathway can be dissected into four principal stages:

-

Protection: The secondary amine functionalities of the starting linear triamine, bis(3-aminopropyl)amine, are protected with p-toluenesulfonyl (tosyl) groups. This is a critical step to prevent unwanted side reactions during the subsequent cyclization.

-

Macrocyclization: The N,N',N''-tritosylated triamine undergoes cyclization with a suitable dielectrophile, in this case, a 1,3-dihalopropane or a related derivative, to form the 12-membered ring.

-

Deprotection: The tosyl protecting groups are removed from the macrocycle under strongly acidic or reductive conditions to yield the parent 1,5,9-triazacyclododecane.

-

N-Methylation: The secondary amine groups of the deprotected macrocycle are exhaustively methylated using the Eschweiler-Clarke reaction to afford the final product, this compound.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of N,N',N''-Tritosyl-bis(3-aminopropyl)amine

The initial step involves the protection of the commercially available linear triamine, bis(3-aminopropyl)amine. The p-toluenesulfonyl (tosyl) group is an ideal protecting group for amines in this context due to its stability under a range of reaction conditions, which is crucial for the subsequent, often harsh, cyclization step.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Bis(3-aminopropyl)amine | 131.22 | 13.1 g | 0.1 | Starting triamine |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 62.9 g | 0.33 | Tosylating agent |

| Pyridine | 79.10 | 250 mL | - | Solvent and base |

| Dichloromethane (DCM) | 84.93 | 500 mL | - | Solvent for workup |

| Hydrochloric acid (HCl), 2 M | 36.46 | As needed | - | For washing |

| Saturated sodium bicarbonate solution | - | As needed | - | For washing |

| Anhydrous magnesium sulfate | 120.37 | As needed | - | Drying agent |

Procedure:

-

In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bis(3-aminopropyl)amine in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride in pyridine to the cooled amine solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

-

Pour the reaction mixture into 1 L of ice-cold water and stir for 30 minutes to precipitate the product.

-

Filter the white precipitate and wash it thoroughly with water.

-

Dissolve the crude product in dichloromethane and wash sequentially with 2 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the tritosylated product as a white solid.

Part 2: Macrocyclization to 1,5,9-Tritosyl-1,5,9-triazacyclododecane

This step constitutes the key ring-forming reaction, following the principles of the Richman-Atkins synthesis. The disodium salt of the tritosylated triamine is reacted with a suitable 1,3-dielectrophile to form the 12-membered macrocycle. The use of a high-boiling polar aprotic solvent like dimethylformamide (DMF) is crucial for this reaction.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| N,N',N''-Tritosyl-bis(3-aminopropyl)amine | 593.78 | 59.4 g | 0.1 | Protected triamine |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 8.8 g | 0.22 | Base |

| 1,3-Dibromopropane | 201.86 | 22.2 g | 0.11 | Cyclizing agent |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 1 L | - | Solvent |

Procedure:

-

In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend the N,N',N''-tritosylated triamine in anhydrous DMF.

-

Carefully add the sodium hydride dispersion in small portions to the stirred suspension at room temperature under a nitrogen atmosphere.

-

Heat the mixture to 80-90 °C and stir for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the disodium salt.

-

Cool the mixture to room temperature.

-

Slowly add a solution of 1,3-dibromopropane in anhydrous DMF to the reaction mixture over 4-6 hours.

-

After the addition, heat the reaction mixture to 100-110 °C and stir for 12-18 hours.

-

Cool the mixture to room temperature and pour it into 3 L of ice-cold water.

-

Collect the precipitated product by filtration, wash thoroughly with water, and air-dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/acetone) to obtain the pure tosylated macrocycle.

Part 3: Deprotection of 1,5,9-Tritosyl-1,5,9-triazacyclododecane

The removal of the robust tosyl groups requires harsh conditions. A common and effective method is acidic hydrolysis using a mixture of hydrobromic acid and acetic acid.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,5,9-Tritosyl-1,5,9-triazacyclododecane | 633.85 | 63.4 g | 0.1 | Tosylated macrocycle |

| Hydrobromic acid (48% in acetic acid) | - | 500 mL | - | Deprotecting agent |

| Diethyl ether | 74.12 | As needed | - | For washing |

| Sodium hydroxide (50% aqueous solution) | 40.00 | As needed | - | For neutralization |

| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction |

Procedure:

-

In a heavy-walled flask, suspend the tosylated macrocycle in the hydrobromic acid/acetic acid solution.

-

Heat the mixture to 100-110 °C with stirring for 48-72 hours.

-

Cool the reaction mixture to room temperature and pour it into a large volume of diethyl ether to precipitate the hydrobromide salt of the macrocycle.

-

Filter the salt and wash it with diethyl ether.

-

Dissolve the salt in water and cool in an ice bath.

-

Carefully add 50% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 12).

-

Extract the free amine into dichloromethane (3 x 200 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1,5,9-triazacyclododecane as an oil or low-melting solid.

Part 4: N-Permethylation via Eschweiler-Clarke Reaction

The final step is the exhaustive methylation of the secondary amine groups of the macrocycle. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the methyl source and formic acid as the reducing agent.[3][4][5][6][7] A key advantage of this reaction is that it avoids the formation of quaternary ammonium salts.[4][6][7]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,5,9-Triazacyclododecane | 171.29 | 17.1 g | 0.1 | Deprotected macrocycle |

| Formaldehyde (37% aqueous solution) | 30.03 | 81 mL | ~1.0 | Methylating agent |

| Formic acid (98-100%) | 46.03 | 46 mL | ~1.2 | Reducing agent |

| Hydrochloric acid (6 M) | 36.46 | As needed | - | For acidification |

| Sodium hydroxide (50% aqueous solution) | 40.00 | As needed | - | For basification |

| Diethyl ether | 74.12 | As needed | - | For extraction |

Procedure:

-

In a round-bottom flask, combine 1,5,9-triazacyclododecane, formaldehyde solution, and formic acid.

-

Heat the mixture to reflux (90-100 °C) for 12-24 hours. The evolution of carbon dioxide will be observed.

-

Cool the reaction mixture to room temperature and acidify with 6 M hydrochloric acid.

-

Wash the acidic solution with diethyl ether to remove any non-basic impurities.

-

Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) by the careful addition of 50% aqueous sodium hydroxide solution.

-

Extract the product into diethyl ether or dichloromethane (3 x 150 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction for the methylation of a secondary amine.

Conclusion

The synthesis of this compound is a well-established yet intricate process that relies on fundamental principles of organic synthesis. The four-stage approach detailed in this guide, centered around the Richman-Atkins macrocyclization and culminating in the Eschweiler-Clarke N-permethylation, provides a reliable and scalable route to this valuable macrocyclic ligand. Success in this synthesis hinges on careful execution of each step, particularly the anhydrous conditions required for the cyclization and the controlled workup procedures. The insights and detailed protocols provided herein are intended to empower researchers and professionals to confidently synthesize this compound for their varied applications in chemistry and drug development.

References

-

Dahl, O., & Norrby, P.-O. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503–506. [Link]

- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.

- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

- Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832.

-

Alder, R. W., Mowlam, R. W., Vachon, D. J., & Weisman, G. R. (1992). New synthetic routes to macrocyclic triamines. Journal of the Chemical Society, Chemical Communications, (1), 18-20. [Link]

- Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89.

-

Weisman, G. R., & Reed, D. P. (1996). 1,4,7,10-TETRAAZACYCLODODECANE. Organic Syntheses, 73, 137. [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(8), 3504. [Link]

- Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of the crown ethers. Journal of the American Chemical Society, 96(7), 2268-2270.

-

Chem-Impex. (n.d.). 1,5,9-Triazacyclododecane. Retrieved from [Link]

-

PubChem. (n.d.). 1,5,9-Triazacyclododecane. Retrieved from [Link]

- Google Patents. (1974).

Sources

- 2. New synthetic routes to macrocyclic triamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,9-Trimethyl-1,5,9-triazacyclododecane, often abbreviated as Me₃-TACD, is a synthetically derived macrocyclic polyamine. Its structure, featuring a 12-membered ring with three tertiary amine groups, makes it a potent tridentate ligand with significant applications in coordination chemistry. This guide provides a comprehensive overview of the core physicochemical properties of Me₃-TACD, its synthesis, coordination behavior, and established experimental protocols for its characterization. The insights presented herein are intended to support researchers and professionals in leveraging the unique attributes of this molecule in catalysis, drug development, and materials science.

Introduction to a Versatile Macrocycle

Macrocyclic compounds, characterized by their large ring structures, are of paramount importance in chemistry. 1,5,9-Triazacyclododecane (TACD) and its derivatives are a notable class of these molecules, prized for their ability to form stable complexes with a wide array of metal ions.[1] The N-permethylated analogue, this compound (Me₃-TACD), exhibits distinct physicochemical properties owing to the presence of the three methyl groups on the nitrogen atoms. These methyl groups enhance the lipophilicity of the molecule and influence its coordination geometry and the stability of its metal complexes. Understanding these properties is crucial for its application in designing sophisticated catalysts and therapeutic agents.

Molecular Structure and Synthesis

The foundational structure of Me₃-TACD is the 1,5,9-triazacyclododecane ring. The addition of methyl groups to each of the three nitrogen atoms results in a molecule with the chemical formula C₁₂H₂₇N₃.[2]

Caption: Molecular structure of this compound.

The synthesis of Me₃-TACD is typically achieved through the N-methylation of its parent macrocycle, 1,5,9-triazacyclododecane. A common and effective method for this transformation is the Eschweiler-Clarke reaction, which involves treating the secondary amine with an excess of formaldehyde and formic acid. This reductive amination process is advantageous due to its mild conditions and high yield.

Core Physicochemical Properties

A quantitative understanding of the physicochemical properties of Me₃-TACD is essential for its practical application. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₇N₃ | [2][3] |

| Molecular Weight | 213.36 g/mol | [2] |

| Monoisotopic Mass | 213.2205 Da | [3] |

| CAS Number | 133256-59-4 | [2] |

| Appearance | Colorless to yellow oil/liquid | [4] |

| Storage | Inert atmosphere, room temperature | [2] |

Protonation Behavior

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Me₃-TACD.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons and the ethylene bridges of the macrocyclic ring. The methyl protons would likely appear as a singlet, while the methylene protons would exhibit more complex splitting patterns due to their diastereotopic nature within the flexible ring system.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the methyl carbons and the carbons of the cyclododecane ring. The chemical shifts of these carbons are sensitive to the molecule's conformation and protonation state.[5]

Coordination Chemistry: A Potent Tridentate Ligand

The defining feature of Me₃-TACD in applied chemistry is its function as a highly effective tridentate ligand. The three nitrogen atoms are positioned to coordinate with a single metal ion, forming a stable chelate complex. This coordination is crucial for its use in catalysis and as a sequestering agent.

Caption: Coordination of Me₃-TACD to a central metal ion (Mⁿ⁺).

Me₃-TACD has been incorporated into more complex molecular architectures to create highly efficient catalysts. For instance, when appended to a calix[3]arene scaffold, its zinc(II) complexes have demonstrated remarkable rate accelerations in the catalysis of ester cleavage.[6]

Experimental Protocols

General Synthesis via Eschweiler-Clarke Reaction

This protocol describes a general method for the N-methylation of 1,5,9-triazacyclododecane.

-

Dissolution: Dissolve 1,5,9-triazacyclododecane in an excess of formic acid in a round-bottom flask equipped with a reflux condenser.

-

Addition of Formaldehyde: Slowly add an excess of aqueous formaldehyde solution to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Cool the mixture to room temperature and neutralize with a strong base (e.g., NaOH) to a pH > 12.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

NMR Spectroscopic Characterization

The following steps outline a standard procedure for obtaining NMR spectra of Me₃-TACD.

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃, D₂O with acidification, or C₆D₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both spectra to the corresponding atoms in the molecule, potentially with the aid of 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignments.

Applications and Future Directions

The unique properties of this compound have led to its use in several areas of research and development:

-

Catalysis: As a ligand, it forms catalytically active metal complexes for various organic transformations, including hydrolysis and oxidation reactions.[6]

-

Biomedical Research: The parent macrocycle, TACD, and its derivatives are explored as components of MRI contrast agents and radiopharmaceuticals due to their strong metal-binding capabilities.[1] Functionalized TACD derivatives have also been investigated for their DNA photocleavage activity.[7]

-

Environmental Remediation: The ability to chelate heavy metal ions makes these compounds potential candidates for environmental remediation applications, such as the removal of toxic metals from wastewater.[1]

The continued exploration of Me₃-TACD and its derivatives is expected to yield novel applications in supramolecular chemistry, materials science, and medicine.

References

-

Bhula, R., & Weatherburn, D. C. (1988). 13C nuclear magnetic resonance study of the protonation of 2,2,4-trimethyl-1,5,9-triazacyclododecane. Journal of the Chemical Society, Perkin Transactions 2, (7), 1161. [Link]

-

PubChem. (n.d.). 1,5,9-Triazacyclododecane. Retrieved from [Link]

-

Chem Pharm Bull (Tokyo). (2025). Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[8]aneN3) and Its DNA Photocleavage Activity. 73(2), 103-107. [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (1993). Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole. [Link]

-

ResearchGate. (n.d.). Structure of 1,5,9-tris-(5-methylene-8-hydroxyquinoline)-1,5,9-triazacyclododecane (12N3Me5Ox). Retrieved from [Link]

- Google Patents. (n.d.). US3845078A - 1,5,9-trimethylcyclododecatriene derivatives.

-

Chematech. (n.d.). 1,5,9-triazacyclododecane (TACD). Retrieved from [Link]

-

Inorganic Chemistry. (1987). Aqueous solution equilibriums involving the ligand 2,2,4-trimethyl-1,5,9-triazacyclododecane and nickel(II), copper(II), and zinc(II). 26(24), 4143–4147. [Link]

-

PubChem. (n.d.). 1,5,9-Trimethylcyclododeca-1,5,9-triene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,5,9-trimethyl-1,5,9-cyclododecatriene. Retrieved from [Link]

-

Inorganica Chimica Acta. (2007). Di- and trinuclear arrangements of zinc(II)-1,5,9-triazacyclododecane units on the calix[3]arene scaffold: Efficiency and substrate selectivity in the catalysis of ester cleavage. 360(3), 1087-1095. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 133256-59-4|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C12H27N3) [pubchemlite.lcsb.uni.lu]

- 4. 1,5,9-triazacyclododecane (TACD) - www.chematech-mdt.com [chematech-mdt.com]

- 5. Sci-Hub. 13C nuclear magnetic resonance study of the protonation of 2,2,4-trimethyl-1,5,9-triazacyclododecane / Journal of the Chemical Society, Perkin Transactions 2, 1988 [sci-hub.st]

- 6. Sci-Hub. Di- and trinuclear arrangements of zinc(II)-1,5,9-triazacyclododecane units on the calix[4]arene scaffold: Efficiency and substrate selectivity in the catalysis of ester cleavage / Inorganica Chimica Acta, 2007 [sci-hub.box]

- 7. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[12]aneN3) and Its DNA Photocleavage Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,5,9-Trimethylcyclododeca-1,5,9-triene | C15H24 | CID 88771 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5,9-Trimethyl-1,5,9-triazacyclododecane: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1,5,9-Trimethyl-1,5,9-triazacyclododecane, a key macrocyclic ligand in coordination chemistry and a building block for advanced applications in catalysis and drug development. We will delve into its synthesis, physicochemical properties, coordination behavior, and its emerging roles in biomedical research.

Introduction: The Significance of N-Alkylated Triazamacrocycles

This compound is a synthetic macrocyclic compound featuring a 12-membered ring with three symmetrically placed nitrogen atoms, each bearing a methyl group. It is the permethylated derivative of 1,5,9-triazacyclododecane, a ligand commonly known in coordination chemistry as[1]aneN3. The parent macrocycle,[1]aneN3, is renowned for its ability to form highly stable complexes with a variety of metal ions.[2]

The addition of methyl groups to the nitrogen atoms significantly alters the ligand's properties. These N-alkyl groups enhance the lipophilicity of the molecule and introduce steric hindrance around the nitrogen donor atoms. This steric effect can influence the coordination geometry and stability of the resulting metal complexes, a feature that can be strategically exploited in the design of catalysts and therapeutic agents. Understanding the subtle yet profound impact of N-methylation is crucial for tailoring the properties of metal-based molecular architectures for specific functions.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| CAS Number | 133256-59-4 | [3] |

| Molecular Formula | C₁₂H₂₇N₃ | [3] |

| Molecular Weight | 213.36 g/mol | [3] |

| IUPAC Name | This compound | |

| SMILES | CN1CCCN(C)CCCN(C)CCC1 | [3] |

| Appearance | Typically a colorless to light yellow oil or liquid | |

| Storage Conditions | Store under an inert atmosphere at room temperature. | [3] |

The structure of this molecule is characterized by a flexible 12-membered ring. The presence of three tertiary amine groups makes it a moderately basic compound. The protonation behavior of similar triazacyclododecanes has been studied, revealing sequential protonation of the nitrogen atoms, which can be characterized by NMR spectroscopy.[4]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the exhaustive methylation of its parent macrocycle, 1,5,9-triazacyclododecane ([1]aneN3). The choice of methylation agent and reaction conditions is critical to ensure complete methylation and to minimize side products.

A widely used and effective method for the N-methylation of secondary amines is the Eschweiler-Clarke reaction . This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The reaction is typically high-yielding and avoids the use of alkyl halides, which can lead to the formation of quaternary ammonium salts as byproducts.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

Objective: To synthesize this compound from 1,5,9-triazacyclododecane.

Materials:

-

1,5,9-triazacyclododecane ([1]aneN3) (1.0 eq)

-

Formaldehyde (37% aqueous solution) (excess, >6 eq)

-

Formic acid (98-100%) (excess, >6 eq)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,5,9-triazacyclododecane (1.0 eq) in formic acid (excess). To this solution, add formaldehyde (excess) dropwise while stirring. The reaction is exothermic, so cooling in an ice bath may be necessary during the initial addition.

-

Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (typically around 100°C) for several hours (e.g., 6-12 hours) until the reaction is complete (monitored by TLC or GC-MS).

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12). Perform this step in an ice bath as the neutralization is highly exothermic.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or chloroform (3 x volumes).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, this compound, can be purified by vacuum distillation or column chromatography if necessary.

Self-Validation: The purity and identity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum of the starting material and the appearance of a singlet corresponding to the N-CH₃ protons are key indicators of a successful reaction.

Synthesis Workflow Diagram

Caption: Facial coordination of the ligand to a central metal ion (Mⁿ⁺).

Applications in Drug Development and Research

The unique properties of this compound and its metal complexes make them valuable tools in several areas of research and development.

Catalysis

Metal complexes of this ligand and its parent,a[1]neN3, are explored as catalysts in various organic transformations. The defined coordination sphere and the stability of the complexes allow for the creation of well-defined active sites. For example, zinc complexes ofa[1]neN3 have been investigated as models for the enzyme carbonic anhydrase, which catalyzes the hydration of carbon dioxide. The steric and electronic tuning afforded by the N-methyl groups can be used to modulate the catalytic activity and selectivity of such biomimetic systems.

Biomedical Imaging: MRI Contrast Agents

One of the most significant potential applications is in the development of Magnetic Resonance Imaging (MRI) contrast agents. Gadolinium(III) (Gd³⁺) is a highly paramagnetic ion that enhances the relaxation rate of water protons, leading to brighter MRI signals. [5]However, free Gd³⁺ is toxic. Therefore, it must be administered in the form of a highly stable chelate.

Macrocyclic ligands like DOTA (a tetraaza macrocycle) are clinically used for this purpose because they form exceptionally stable and kinetically inert complexes with Gd³⁺. [5][6]this compound provides a tridentate scaffold that can be further functionalized with other donor groups (e.g., carboxylates) to create heptadentate or octadentate ligands that fully encapsulate the Gd³⁺ ion. The N-methyl groups can influence the water exchange rate and the rotational dynamics of the complex, both of which are critical parameters for designing high-efficacy contrast agents. [7]

Radiopharmaceuticals

The ability to form stable complexes with radiometals makes these ligands suitable for applications in nuclear medicine, both for imaging (e.g., PET, SPECT) and targeted radiotherapy. By attaching a radionuclide to the macrocyclic chelate, which is in turn conjugated to a targeting vector (e.g., a peptide or antibody), the radiation can be delivered specifically to diseased tissues, such as tumors.

DNA Interaction and Gene Therapy

Functionalized triazacyclododecane derivatives have been designed as agents for DNA cleavage. A study on an anthracene-appended derivative ofa[1]neN3 demonstrated its ability to induce DNA photocleavage. [8]It was observed that under physiological conditions, the nitrogen atoms of the macrocycle can become protonated, leading to an electrostatic affinity for the negatively charged phosphate backbone of DNA. [8]This principle can be applied in the design of novel gene therapies or diagnostic tools. The N-methylated version, being more lipophilic, could offer different cell permeability and pharmacokinetic profiles for such applications.

Conclusion and Future Outlook

This compound is more than just a simple macrocycle; it is a versatile platform for innovation. The strategic placement of three nitrogen atoms within a 12-membered ring, combined with the modulating effect of N-methylation, provides a powerful tool for chemists and drug developers. Its robust coordination chemistry is central to its utility, enabling the creation of stable metal complexes with tailored properties.

Future research will likely focus on the development of more sophisticated derivatives, where the macrocycle serves as a core scaffold for assembling multifunctional agents. For instance, conjugating these metal complexes to tumor-targeting moieties or environmentally responsive units could lead to the next generation of "smart" theranostic agents that combine diagnostic imaging with targeted therapy. As our understanding of the intricate relationship between ligand structure and complex function deepens, the potential applications for this compound and its analogues will continue to expand.

References

-

Chem-Impex. (n.d.). 1,5,9-Triazacyclododecane. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 1,5,9-tris-(5-methylene-8-hydroxyquinoline)-1,5,9-triazacyclododecane (12N3Me5Ox). Retrieved from [Link]

-

Dalton Transactions. (n.d.). Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole. Retrieved from [Link]

-

PubMed Central. (2025). Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-a[1]neN3) and Its DNA Photocleavage Activity. Retrieved from [Link]

-

PubChem. (n.d.). 1,5,9-Cyclododecatriene, 1,5,9-trimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1,5,9-Triazacyclododecane. Retrieved from [Link]

- Google Patents. (n.d.). US3845078A - 1,5,9-trimethylcyclododecatriene derivatives.

-

PubMed Central. (n.d.). Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2023). Late-Stage C(sp3)–H Methylation of Drug Molecules. Retrieved from [Link]

-

MDPI. (n.d.). Targeted Contrast Agents for Molecular MRI. Retrieved from [Link]

-

PubMed Central. (2020). Integrative Analysis of DNA Methylation Identified 12 Signature Genes Specific to Metastatic ccRCC. Retrieved from [Link]

-

Genomics and Pharmacology Facility. (2021). Association of expression of epigenetic molecular factors with DNA methylation and sensitivity to chemotherapeutic agents in cancer cell lines. Retrieved from [Link]

-

PDXScholar. (2005). Towards the Rational Design of MRI Contrast Agents: A Practical Approach to the Synthesis of Gadolinium Complexes that. Retrieved from [Link]

-

University of Waterloo. (n.d.). Gadolinium in MRI contrast agents. Retrieved from [Link]

-

Sci-Hub. (1988). 13C nuclear magnetic resonance study of the protonation of 2,2,4-trimethyl-1,5,9-triazacyclododecane. Retrieved from [Link]

-

UT Dallas News Center. (2020). Researchers Brighten Path for Creating New Type of MRI Contrast Agent. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

Sources

- 1. TRANS,TRANS,CIS-1,5,9-CYCLODODECATRIENE(706-31-0) 1H NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 133256-59-4|this compound|BLD Pharm [bldpharm.com]

- 4. Sci-Hub. 13C nuclear magnetic resonance study of the protonation of 2,2,4-trimethyl-1,5,9-triazacyclododecane / Journal of the Chemical Society, Perkin Transactions 2, 1988 [sci-hub.jp]

- 5. Gadolinium in MRI contrast agents | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]

- 6. mdpi.com [mdpi.com]

- 7. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 8. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[12]aneN3) and Its DNA Photocleavage Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 1,5,9-Trimethyl-1,5,9-triazacyclododecane in common solvents

An In-Depth Technical Guide to the Solubility of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive, publicly available experimental data, this document establishes a robust predictive framework based on the compound's molecular structure and established principles of physical organic chemistry. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine the compound's solubility in a range of common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's physical properties to facilitate its use in synthesis, formulation, and various scientific applications.

Introduction: The Significance of a Versatile Macrocycle

This compound is a macrocyclic tertiary amine. Its parent structure, 1,5,9-triazacyclododecane, is a well-known ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The N-methylated derivative is of significant interest for modulating the electronic and steric properties of these metal complexes, influencing their catalytic activity, stability, and potential applications in areas from organic synthesis to biomedical imaging.

A fundamental understanding of a compound's solubility is a non-negotiable prerequisite for its successful application. Solubility dictates the choice of reaction media, purification strategies, and the feasibility of formulation for biological or material science assays. This guide addresses the critical need for a detailed solubility profile of this compound by providing both a theoretical prediction and a practical guide to its experimental determination.

Predictive Solubility Analysis: A Molecular-Level Perspective

The solubility of a molecule is governed by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" provides a foundational basis for prediction.

Structural Dissection and Physicochemical Properties

This compound (C₁₂H₂₇N₃) possesses a distinct molecular architecture that balances polar and nonpolar characteristics:

-

Hydrophilic Moieties : The three tertiary amine nitrogen atoms are the primary polar centers. Their lone pairs of electrons can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents.

-

Hydrophobic Moieties : The 12-carbon aliphatic ring and the three N-methyl groups constitute the nonpolar, hydrophobic portion of the molecule. These regions contribute to solubility in nonpolar organic solvents.

A key predicted physicochemical property is the octanol-water partition coefficient (LogP). The predicted XlogP for this compound is 1.2, suggesting it is moderately more soluble in an organic phase (octanol) than in water, but it is not considered highly lipophilic.[1]

The Influence of N-Methylation

The substitution of hydrogens on the nitrogen atoms of the parent macrocycle with methyl groups has a profound impact on its properties. While N-methylation of secondary amines often has a minimal effect on aqueous solubility, it typically increases lipophilicity (log D).[2][3] Crucially, the transformation from a secondary amine (a hydrogen bond donor and acceptor) to a tertiary amine (only a hydrogen bond acceptor) generally leads to a decrease in solubility in polar protic solvents like water, as the capacity for hydrogen bond donation is eliminated.[4]

Predicted Solubility Across Solvent Classes

Based on the structural analysis, a qualitative solubility profile can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water; High in Alcohols | The molecule lacks hydrogen bond donors, limiting its solubility in the strong hydrogen-bonding network of water. Alcohols can better solvate both the polar amine groups and the hydrophobic hydrocarbon backbone. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents effectively solvate the polar C-N bonds and the overall molecular dipole without requiring hydrogen bond donation from the solute. |

| Nonpolar | Toluene, Dichloromethane (DCM) | Moderate to High | The significant hydrocarbon character of the macrocycle promotes solubility in these solvents. DCM, with its moderate polarity, is expected to be a very effective solvent. |

| Aliphatic Nonpolar | Hexane, Cyclohexane | Low to Moderate | The polarity imparted by the three nitrogen atoms will likely limit solubility in purely aliphatic, nonpolar solvents. |

Critical Insight for Aqueous Applications: As a tertiary amine, this compound is basic. Its solubility in water is expected to be highly pH-dependent . In acidic aqueous solutions, the nitrogen atoms will be protonated to form ammonium salts. This ionization will dramatically increase the molecule's polarity and confer high water solubility.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to validating the predicted solubility profile and establishing quantitative data.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a practical classification of solubility for routine lab work.

Methodology:

-

Preparation : Add 1 mL of the selected solvent to a clear glass vial (e.g., 4 mL).

-

Solute Addition : Weigh approximately 10 mg of this compound and add it to the vial.

-

Mixing : Cap the vial and vortex vigorously for 60 seconds at room temperature.

-

Observation : Visually inspect the solution against a dark background for any undissolved particles.

-

Classification :

-

Soluble : No solid particles are visible (>10 mg/mL).

-

Sparingly Soluble : A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble : The majority of the solid remains undissolved (<1 mg/mL).

-

Caption: Workflow for rapid qualitative solubility assessment.

Protocol 2: Quantitative Determination by the Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[5]

Methodology:

-

Preparation : Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 2 mL). The solid must be visibly present in excess.

-

Equilibration : Seal the vial tightly and place it in a shaker or agitator set to a constant temperature (e.g., 25°C) for 24 to 48 hours. This ensures the solution reaches equilibrium.

-

Phase Separation : Remove the vial and allow it to stand undisturbed for at least 1 hour. To separate the saturated supernatant from the excess solid, either:

-

Centrifuge : Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes.

-

Filter : Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent.

-

-

Quantification : Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.

-

Analysis : Analyze the diluted sample using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., MS, ELSD), or Nuclear Magnetic Resonance (NMR) with a quantitative internal standard.

-

Calculation : Back-calculate the concentration in the original supernatant to determine the solubility in units such as mg/mL or mol/L.

Protocol 3: Determining pH-Dependent Aqueous Solubility

This protocol is essential for understanding the behavior of this basic compound in aqueous environments.

Methodology:

-

Buffer Preparation : Prepare a series of aqueous buffers covering a physiologically and chemically relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0, 10.0).

-

Solubility Measurement : Perform the quantitative shake-flask method (Protocol 2) for the compound in each of the prepared buffers.

-

Data Analysis : Plot the determined solubility (on a logarithmic scale) against the pH of the buffer. This will generate a pH-solubility profile, illustrating the sharp increase in solubility at pH values below the pKa of the conjugate acid.

Caption: Effect of pH on the protonation state and aqueous solubility.

Summary and Concluding Remarks

While specific experimental data for this compound is not widely published, a detailed analysis of its molecular structure allows for robust predictions of its solubility behavior. It is anticipated to be highly soluble in a broad range of polar aprotic and alcoholic solvents, with moderate solubility in nonpolar organic solvents.

Its solubility in water is predicted to be low but is critically dependent on pH. Researchers can leverage this property by using acidic aqueous solutions to achieve high concentrations, which is a key field-proven insight for handling basic compounds. The provided experimental protocols offer a clear and reliable pathway for any research team to generate the precise, quantitative data required for their specific application, ensuring reproducible and successful scientific outcomes.

References

-

The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Sygnature Discovery.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2014). RSC Publishing.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (2016). Organic & Biomolecular Chemistry (RSC Publishing).

-

Compound solubility measurements for early drug discovery. (2022). Life Chemicals.

-

Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. (2022). PMC - PubMed Central.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications.

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

-

This compound. (n.d.). PubChem.

-

Predicting CO2 Equilibrium Solubility in Various Amine-CO2 Systems Using an Artificial Neural Network Model. (2022). ResearchGate.

-

This compound (133256-59-4). (n.d.). ChemicalBook.

-

This compound | 133256-59-4. (n.d.). ChemicalBook.

-

A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2022). NIH National Library of Medicine.

-

Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. (2023). ChemRxiv | Cambridge Open Engage.

-

Solubility Temperature Dependence Predicted from 2D Structure. (2015). ADMET and DMPK.

-

Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. (2021). MDPI.

-

Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. (2014). PMC - NIH.

-

Structure–Property Relationship of Macrocycles in Organic Photoelectric Devices: A Comprehensive Review. (2023). Semantic Scholar.

-

133256-59-4|this compound|BLD Pharm. (n.d.). BLD Pharm.

-

Prediction of drug solubility from molecular structure using a drug-like training set. (2005). Scilit.

-

Solubility of porphyrin macrocycles in mixed solvents. (2021). ResearchGate.

-

Macrocycles in Drug Discovery Learning from the Past for the Future. (2021). Diva-Portal.org.

-

Structure–Property Relationship of Macrocycles in Organic Photoelectric Devices: A Comprehensive Review. (2023). PMC - NIH.

-

Boiling Points and Solubility of Amines. (2019). YouTube.

-

1,5,9-Trimethylcyclododeca-1,5,9-triene. (n.d.). PubChem.

-

Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. (2023). MDPI.

-

Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (2017). PMC - NIH.

- Solubility of Organic Compounds. (2023).

-

Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2022). ResearchGate.

Sources

- 1. PubChemLite - this compound (C12H27N3) [pubchemlite.lcsb.uni.lu]

- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 3. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Labyrinth: A Technical Guide to the Safe Handling of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

This document serves as an in-depth technical guide to the safety and handling precautions for 1,5,9-Trimethyl-1,5,9-triazacyclododecane. As of the latest revision of this guide, a comprehensive and verified Safety Data Sheet (SDS) specifically for this compound (CAS No. 133256-59-4) was not publicly available. Consequently, the safety protocols and hazard information detailed herein are extrapolated from the known properties of the parent compound, 1,5,9-Triazacyclododecane, and general principles of handling macrocyclic amines. It is imperative that users of this compound exercise extreme caution and conduct their own risk assessments based on the specific conditions of their experiments. This guide should be considered a supplementary resource to, not a replacement for, rigorous institutional safety protocols and professional judgment.

Section 1: Understanding the Hazard Profile

This compound belongs to the family of macrocyclic polyamines. While specific toxicological data for this methylated derivative is scarce, the parent compound, 1,5,9-Triazacyclododecane, is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It is prudent to assume that this compound exhibits similar, if not identical, hazardous properties.

The primary hazards associated with this class of compounds are:

-

Corrosivity: Direct contact can cause severe burns to the skin and eyes, leading to permanent damage.[1][2]

-

Irritation: Inhalation of vapors or aerosols may cause severe irritation to the respiratory tract.[3]

Physicochemical Properties (Illustrative)

The following table summarizes the known and predicted physicochemical properties relevant to safety and handling.

| Property | Value | Source |

| CAS Number | 133256-59-4 | BLD Pharm |

| Molecular Formula | C₁₂H₂₇N₃ | BLD Pharm |

| Molecular Weight | 213.36 g/mol | BLD Pharm |

| Appearance | Data not available; likely a liquid or low-melting solid | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available; likely soluble in organic solvents | - |

Section 2: The Cornerstone of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is a critical control measure to prevent exposure.

Recommended PPE Ensemble

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving. | To prevent skin contact and chemical burns. |

| Eye Protection | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes to the eyes and face. |

| Body Protection | A flame-resistant lab coat worn over full-length clothing. A chemical-resistant apron is also recommended. | To protect the body from splashes and spills. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a fume hood or with heated material. | To prevent inhalation of potentially harmful vapors. |

Experimental Workflow: Donning and Doffing PPE

Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize cross-contamination.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to meticulously planned experimental protocols is paramount. The following procedures are designed to mitigate the risks associated with this compound.

General Handling

-

Work Area: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate ventilation in the laboratory.

-

Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

-

Food and Drink: Do not eat, drink, or smoke in laboratory areas.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents and acids.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and reaction with atmospheric components.

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a designated, labeled, and sealed container.

-

Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

Section 4: Emergency Procedures: A Self-Validating System of Response

Rapid and correct response to an exposure or spill is crucial to minimizing harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable decontaminating agent.

-

Report: Report the incident to the appropriate safety personnel.

Emergency Response Workflow

Caption: A clear, logical flow for responding to spills and personnel exposure incidents.

Section 5: Toxicological Profile (Inferred)

-

Acute Toxicity: Likely harmful if swallowed or in contact with skin.

-

Skin Corrosion/Irritation: Expected to cause severe skin burns.[1][2]

-

Serious Eye Damage/Irritation: Expected to cause serious eye damage.[1][2]

-

Respiratory or Skin Sensitization: Data not available.

-

Germ Cell Mutagenicity: Data not available.

-

Carcinogenicity: Data not available.

-

Reproductive Toxicity: Data not available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

-

Specific Target Organ Toxicity (Repeated Exposure): Data not available.

-

Aspiration Hazard: Data not available.

References

-

PubChem. 1,5,9-Triazacyclododecane. [Link]

-

West Liberty University. Material Safety Data Sheet Trimethyl-1,5,9-Cyclododecatriene. [Link]

-

PubChem. 1,5,9-Triazacyclododecane - GHS Classification. [Link]

-

West Liberty University. Material Safety Data Sheet Trimethyl-1,5,9-Cyclododecatriene (Mixture of Isomers), 98%. [Link]

Sources

theoretical calculations for 1,5,9-Trimethyl-1,5,9-triazacyclododecane

An In-depth Technical Guide to the Theoretical Calculation of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

This guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize this compound, a significant macrocyclic ligand in coordination chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the causality behind computational choices, offering field-proven insights into conformational analysis, protonation equilibria, and metal complexation.

Introduction: The Computational Lens on a Versatile Ligand

This compound ([Me₃]-[1]aneN₃) is a macrocyclic polyamine whose structural and electronic properties make it a highly effective chelating agent. Its parent scaffold, 1,5,9-triazacyclododecane, is a cornerstone in the synthesis of more complex molecules for applications ranging from DNA photocleavage agents to catalysts.[1][2] The addition of N-methyl groups significantly alters the ligand's steric and electronic profile, influencing its conformational flexibility, basicity, and the stability of its metal complexes.

Understanding these properties at a molecular level is paramount for designing novel therapeutics, catalysts, and contrast agents. While experimental techniques provide invaluable data, theoretical calculations offer a predictive and explanatory framework that can rationalize observed behaviors and guide future synthesis.[3][4] Computational chemistry allows us to build a bottom-up understanding of the molecule, from its preferred shapes to its interactions with protons and metal ions, thereby accelerating the design-build-test-learn cycle.[4]

Part I: Conformational Analysis - Mapping the Energy Landscape

The Causality Behind Conformational Searching

The first step in understanding any flexible molecule is to map its conformational landscape. For a 12-membered ring like [Me₃]-[1]aneN₃, numerous conformations are possible due to the rotation around C-C and C-N bonds, as well as the potential for nitrogen atom inversion.[5] Identifying the global minimum energy structure and other low-energy conformers is critical because:

-

Reactivity and Binding: The molecule's shape dictates how it can approach and bind to a metal ion or a biological target. The lowest energy conformer is often, but not always, the one that participates in complexation.

-

Pre-organization: An effective ligand is often "pre-organized," meaning its lowest-energy free-state conformation is close to the geometry it adopts when bound. Calculating this helps predict binding affinity.

-

Spectroscopic Correlation: Theoretical calculations of multiple conformers can help assign complex experimental spectra where several species might be present in solution.

Our approach is a multi-step, hierarchical workflow designed to efficiently and accurately survey the potential energy surface.

Experimental Protocol: A Hybrid Workflow for Robust Conformational Search

This protocol leverages a combination of low-cost and high-accuracy methods to ensure a thorough yet computationally feasible search.[6][7]

-

Initial Conformer Generation:

-

Objective: To generate a diverse and extensive pool of possible 3D structures.

-

Method: A stochastic search using a molecular mechanics force field (e.g., MMFF94) is an excellent starting point.[7] This method rapidly produces thousands of unique conformations by randomly sampling torsional angles.

-

Step-by-Step:

-

Build the 2D structure of this compound in a molecular editor (e.g., Avogadro).

-

Use the software's built-in conformational search tool, often based on Monte Carlo algorithms, to generate at least 1000 initial conformers.[8]

-

Perform a quick energy minimization of each generated structure with the MMFF94 force field to get a rough energy ranking.

-

-

-

Semi-Empirical Pre-Optimization and Clustering:

-

Objective: To refine the initial pool and remove redundant or very high-energy structures using a faster quantum mechanical method.

-

Method: The GFN2-xTB semi-empirical tight-binding method is highly efficient for this purpose.[6]

-

Step-by-Step:

-

Take the top 100-200 unique conformers from the molecular mechanics search.

-

Perform a geometry optimization on each using the GFN2-xTB method.

-

Cluster the resulting geometries based on Root Mean Square Deviation (RMSD) and energy, selecting only the unique conformers within a 10-15 kcal/mol energy window for the next step.

-

-

-

DFT Optimization and Final Ranking:

-

Objective: To obtain highly accurate geometries and relative energies for the most promising conformers.

-

Method: Density Functional Theory (DFT) provides the necessary accuracy. A common and reliable choice is the B3LYP functional with the 6-31G* basis set. For higher accuracy, a dispersion-corrected functional like ωB97X-D with a larger basis set (e.g., def2-SVP) is recommended.[7]

-

Step-by-Step:

-

For each unique conformer from the semi-empirical step, perform a full geometry optimization using DFT.

-

Run a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that a true local minimum has been found.

-

Use the resulting Gibbs free energies to rank the conformers and identify the most stable structures.

-

-

Data Presentation: Relative Conformer Energies

The final output should be summarized in a table for clarity.

| Conformer ID | Point Group | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Conf-1 | C₁ | 0.00 | 0.00 |

| Conf-2 | C₁ | 1.25 | 1.30 |

| Conf-3 | C₃ | 2.10 | 2.05 |

| ...etc. | ... | ... | ... |

Part II: Protonation Equilibria - Predicting Basicity and Site Selectivity

The Causality Behind Protonation Calculations

The three tertiary amine groups in [Me₃]-[1]aneN₃ are Lewis bases that can be protonated in acidic or physiological conditions.[1] Determining the sequence of protonation and the associated pKa values is crucial because:

-

pH-Dependent Binding: The charge state of the ligand dramatically affects its ability to bind metal cations. At low pH, protonated amines may repel metal ions, inhibiting complex formation.

-

Solubility and Bioavailability: For drug development, the charge state influences aqueous solubility and the ability to cross biological membranes.

-

Rationalizing Experimental Data: Theoretical calculations can confirm or clarify protonation sequences suggested by experimental methods like ¹³C NMR spectroscopy.[9]

We can predict the most favorable protonation sites by calculating the Gibbs free energy change for each potential protonation step in a simulated aqueous environment.[10]

Experimental Protocol: Calculating Protonation Free Energies with DFT

This protocol uses an implicit solvent model to efficiently approximate the effects of an aqueous solution.

-

Structure Optimization:

-

Objective: To obtain the optimized geometries of the neutral ligand and all its possible protonated forms.

-

Method: Use a DFT functional and basis set (e.g., B3LYP/6-31G*) combined with an implicit solvent model like the Solvation Model based on Density (SMD).[10]

-

Step-by-Step:

-

Start with the global minimum energy conformer of the neutral [Me₃]-[1]aneN₃.

-

Optimize the structure of the neutral molecule (L).

-

Generate all possible mono-protonated (LH⁺), di-protonated (LH₂²⁺), and the single tri-protonated (LH₃³⁺) species. Note that for LH₂²⁺, there are three distinct possibilities based on which two of the three nitrogens are protonated.

-

Optimize the geometry of each of these protonated species.

-

-

-

Gibbs Free Energy Calculation:

-

Objective: To calculate the Gibbs free energies required to determine the relative stability of each protonated form.

-

Step-by-Step:

-

Perform a frequency calculation on each optimized structure (L, LH⁺, LH₂²⁺ isomers, LH₃³⁺) in the implicit solvent model.

-

Extract the Gibbs free energy (G_solv) for each species.

-

-

-

Determining Protonation Sequence:

-

Objective: To identify the most stable isomer at each protonation level.

-

Step-by-Step:

-

First Protonation: The first proton will add to the nitrogen that results in the lowest-energy LH⁺ species.

-

Second Protonation: Starting from the most stable LH⁺, add a second proton to each of the remaining two nitrogen atoms. The isomer with the lower energy will be the preferred LH₂²⁺ species.[9]

-

Third Protonation: Add the final proton to the last available nitrogen.

-

-

Data Presentation: Relative Free Energies of Protonation

| Species | Relative Gibbs Free Energy (kcal/mol) | Most Favorable Site(s) |

| LH⁺ | 0.00 | N1 |

| LH₂²⁺ (N1, N5) | 0.00 | N1, N5 |

| LH₂²⁺ (N1, N9) | 1.5 | - |

Part III: Metal Complexation - Modeling Ligand-Ion Interactions

The Causality Behind Modeling Metal Complexes

The primary utility of [Me₃]-[1]aneN₃ is its role as a tridentate ligand.[2][11] Modeling its metal complexes allows us to:

-

Predict Coordination Geometry: Determine the preferred coordination number and geometry (e.g., octahedral, square pyramidal) of the resulting complex.[12]

-

Analyze Bonding: Quantify the nature of the metal-ligand bonds, assessing their covalent versus electrostatic character.

-

Simulate Spectra: Predict spectroscopic properties (IR, UV-Vis) that can be directly compared with experimental data for structure validation.[13]

-

Screen Metal Ions: Computationally screen a variety of metal ions to predict which will form the most stable complexes, guiding experimental synthesis.

Experimental Protocol: Simulating a [Ni(II)([Me₃]-[1]aneN₃)]²⁺ Complex

This protocol provides a framework for modeling a representative transition metal complex.

-

Initial Structure Generation:

-

Objective: To create a reasonable starting geometry for the complex.

-

Step-by-Step:

-

Use the global minimum energy conformer of the [Me₃]-[1]aneN₃ ligand.

-

Place a Ni(II) ion in the center of the macrocyclic cavity, roughly equidistant from the three nitrogen atoms.

-

-

-

Geometry Optimization:

-

Objective: To find the minimum energy structure of the metal complex.

-

Method: DFT is essential for metal complexes. For a transition metal like Nickel, a functional like B3LYP is often sufficient. A mixed basis set is standard: LANL2DZ with an effective core potential for the Ni(II) ion and 6-31G* for C, H, and N atoms.

-

Step-by-Step:

-

Define the total charge of the system (+2) and its spin multiplicity. For Ni(II) (d⁸), a triplet state (multiplicity = 3) is a common starting point for octahedral or square pyramidal geometries.

-

Perform a full geometry optimization.

-

Confirm the structure is a minimum by running a frequency calculation.

-

-

-

Bonding and Spectroscopic Analysis:

-

Objective: To characterize the electronic structure and predict spectra.

-

Step-by-Step:

-

Structural Analysis: Measure the key Ni-N bond lengths and N-Ni-N bond angles from the optimized geometry.

-

Bonding Analysis: Perform a Natural Bond Orbital (NBO) analysis to calculate the charges on the metal and ligand atoms and to analyze the donor-acceptor interactions corresponding to the coordinate bonds.

-

Spectroscopic Prediction: The output of the frequency calculation provides the vibrational modes for comparison with experimental IR and Raman spectra. Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions for comparison with UV-Vis spectra.

-

-

Data Presentation: Predicted Properties of [Ni(II)([Me₃]-[1]aneN₃)]²⁺

| Property | Calculated Value |

| Ni-N1 Bond Length | 2.08 Å |

| Ni-N5 Bond Length | 2.09 Å |

| Ni-N9 Bond Length | 2.08 Å |

| N1-Ni-N5 Angle | 88.5° |

| NBO Charge on Ni | +1.75 |

| Strongest IR Freq. | 1050 cm⁻¹ (C-N stretch) |

Conclusion: The Synergy of Theory and Experiment

The theoretical protocols outlined in this guide provide a robust framework for characterizing this compound and its derivatives. By systematically investigating its conformational preferences, protonation behavior, and metal-binding properties, computational chemistry provides deep molecular insights that are often inaccessible through experiment alone.[14][15] These calculations are not a replacement for experimental work but rather a powerful partner. They allow for the pre-screening of candidates, the rationalization of observed phenomena, and the intelligent design of next-generation molecules for targeted applications in medicine and materials science.

References

-

Title: Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: Conformational analysis of complexes of 2,4,4-trimethyl-1,5,9-triazacyclododec-1-ene and its 9-methyl derivative Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS Source: Research Square (Preprint) URL: [Link]

-

Title: Triazamacrocyclic complexes with 8- and 9-membered chelate rings. Preparation, structures and agostic interactions in complexes of 1,5,9-triazacyclotetradecane and 1,5,9-triazacyclopentadecane Source: ResearchGate URL: [Link]

-

Title: Theoretical & Computational Chemistry Source: Stony Brook University URL: [Link]

-

Title: Conformational analysis by intersection: CONAN Source: PubMed URL: [Link]

-

Title: Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set Source: ChemRxiv (Preprint) URL: [Link]

-

Title: Computational & Theoretical Chemistry Source: Boston University URL: [Link]

-

Title: 13C nuclear magnetic resonance study of the protonation of 2,2,4-trimethyl-1,5,9-triazacyclododecane Source: Journal of the Chemical Society, Dalton Transactions URL: [Link]

-

Title: Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment Source: Systematic Reviews in Pharmacy URL: [Link]

-

Title: Preparation, characterization and kinetic study of metal complexes derived from N5 acyclic ligand Source: International Scholars Journals URL: [Link]

-

Title: Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[1]aneN3) and Its DNA Photocleavage Activity Source: PubMed URL: [Link]

-

Title: What is Computational Chemistry? HIGHHYDROGENML Science Explained with Dr. Valentín Vassilev Galindo Source: YouTube URL: [Link]

-

Title: The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl Source: Journal of the American Chemical Society URL: [Link]

-

Title: Computational Chemistry Research | MorDOR Lab | Chemistry with Dr. G Source: YouTube URL: [Link]

-

Title: Structure of 1,5,9-tris-(5-methylene-8-hydroxyquinoline)-1,5,9-triazacyclododecane (12N3Me5Ox) Source: ResearchGate URL: [Link]

-

Title: Monte Carlo - Computational Chemistry 3.10 Source: YouTube URL: [Link]

-

Title: 1,5,9-Triazacyclododecane Source: PubChem URL: [Link]

Sources

- 1. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[12]aneN3) and Its DNA Photocleavage Activity - PubMed [pubmed.ncbi.nlm.nih.gov]